(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide (S)-2-Amino-N-(2-fluoro-benzyl)-propionamide
Brand Name: Vulcanchem
CAS No.: 1217684-99-5
VCID: VC8219971
InChI: InChI=1S/C10H13FN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1
SMILES: CC(C(=O)NCC1=CC=CC=C1F)N
Molecular Formula: C10H13FN2O
Molecular Weight: 196.22 g/mol

(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide

CAS No.: 1217684-99-5

Cat. No.: VC8219971

Molecular Formula: C10H13FN2O

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide - 1217684-99-5

Specification

CAS No. 1217684-99-5
Molecular Formula C10H13FN2O
Molecular Weight 196.22 g/mol
IUPAC Name (2S)-2-amino-N-[(2-fluorophenyl)methyl]propanamide
Standard InChI InChI=1S/C10H13FN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1
Standard InChI Key NOLJGQIBRHILEF-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C(=O)NCC1=CC=CC=C1F)N
SMILES CC(C(=O)NCC1=CC=CC=C1F)N
Canonical SMILES CC(C(=O)NCC1=CC=CC=C1F)N

Introduction

Chemical Identity and Structural Features

(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide (PubChem CID: 22690457) has the molecular formula C₁₀H₁₃FN₂O and a molecular weight of 196.22 g/mol . Its IUPAC name is (2S)-2-amino-N-[(2-fluorophenyl)methyl]propanamide, reflecting the S-configuration at the α-carbon and the 2-fluorobenzyl substituent. The compound’s structure is defined by the following key features:

  • A chiral center at the second carbon of the propionamide chain, critical for enantioselective interactions.

  • A 2-fluorobenzyl group attached to the amide nitrogen, introducing steric and electronic effects.

  • A primary amide group capable of hydrogen bonding.

The compound’s stereochemistry is encoded in its isomeric SMILES: C[C@@H](C(=O)NCC1=CC=CC=C1F)N, which specifies the S-configuration . Its Standard InChIKey (DIRFUKHJIMZKPZ-ZETCQYMHSA-N) serves as a unique identifier for computational studies .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₀H₁₃FN₂O
Molecular Weight196.22 g/mol
CAS Registry Number1217684-99-5
PubChem CID22690457
Isomeric SMILESC[C@@H](C(=O)NCC1=CC=CC=C1F)N
InChIKeyDIRFUKHJIMZKPZ-ZETCQYMHSA-N

Applications in Research and Development

(S)-2-Amino-N-(2-fluoro-benzyl)-propionamide serves primarily as a building block in drug discovery. Potential applications include:

  • Peptidomimetics: The amide backbone mimics peptide bonds, enabling protease resistance.

  • Fluorinated Probes: The ¹⁹F nucleus allows for NMR-based tracking in metabolic studies.

Its use in the synthesis of mesylate salts (as seen in CN106565521A ) highlights its role in improving solubility for pharmacokinetic studies.

Future Research Directions

Critical gaps remain in understanding this compound’s full potential:

  • Synthetic Optimization: Development of enantioselective routes with >90% ee.

  • Target Identification: High-throughput screening against kinase or GPCR libraries.

  • In Vivo Studies: Pharmacokinetic profiling in model organisms.

Collaboration between synthetic chemists and pharmacologists will be essential to translate this molecule into therapeutic leads.

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